molecular formula C₂₇H₂₉Br₂NO₁₀ B1140350 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC) CAS No. 60873-68-9

14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC)

Cat. No. B1140350
CAS RN: 60873-68-9
M. Wt: 687.33
InChI Key:
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Description

14-Bromo Daunorubicin Hydrobromide Salt (>75% by HPLC) is a synthetic derivative of the anthracycline antibiotic daunorubicin. It is a potent antitumor agent used in the treatment of acute myeloid leukemia (AML) and other types of cancer. The hydrobromide salt form of 14-bromo daunorubicin has been used extensively in scientific research due to its high purity, stability, and ease of use.

Scientific Research Applications

Drug Delivery Systems

A significant application of 14-Bromo Daunorubicin Hydrobromide Salt is in the development of drug delivery systems aimed at enhancing the therapeutic efficacy of cancer treatment. For instance, daunorubicin hydrochloride-loaded poly (ε-caprolactone) fibrous membranes have been fabricated for potential localized tumor therapy. These fibrous membranes show promising slow release rates and long-term release periods, indicating potential for local administration in oncology (He Lian & Zhaoxu Meng, 2017). Additionally, daunorubicin, along with doxorubicin, has been conjugated to nanoparticles, showing improved anti-cancer activity by facilitating better drug delivery and release mechanisms (S. Bagheri, S. Hassani, & G. Naderi, 2012).

Interaction with DNA

The interaction of 14-Bromo Daunorubicin Hydrobromide Salt with DNA is another critical area of research. Studies utilizing fluorescence resonance energy transfer (FRET) techniques have investigated the competitive interaction between daunorubicin and ethidium bromide with DNA. These studies provide insights into the mechanism of action of anthracyclines and their binding affinity to DNA, which is crucial for understanding their antitumor properties (Hong-Ping Xie et al., 2002).

Biochemical Analysis

Biochemical Properties

14-Bromo Daunorubicin Hydrobromide Salt plays a significant role in biochemical reactions, particularly in the inhibition of nucleic acid synthesis. This compound interacts with several key biomolecules, including DNA, RNA, and various enzymes involved in nucleic acid metabolism. The primary interaction is with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA strands, 14-Bromo Daunorubicin Hydrobromide Salt stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately leading to DNA breaks and apoptosis .

Cellular Effects

The effects of 14-Bromo Daunorubicin Hydrobromide Salt on cells are profound, particularly in cancer cells. This compound induces cytotoxicity by interfering with cell division and promoting apoptosis. It affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, 14-Bromo Daunorubicin Hydrobromide Salt has been shown to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby tipping the balance towards cell death . Additionally, it disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and further promoting apoptosis.

Molecular Mechanism

At the molecular level, 14-Bromo Daunorubicin Hydrobromide Salt exerts its effects through several mechanisms. The primary mechanism involves the intercalation into DNA, which disrupts the normal function of DNA and RNA polymerases, thereby inhibiting nucleic acid synthesis. This compound also binds to and inhibits the activity of topoisomerase II, leading to the accumulation of DNA breaks. Furthermore, 14-Bromo Daunorubicin Hydrobromide Salt can generate ROS, which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14-Bromo Daunorubicin Hydrobromide Salt can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions. In vitro studies have shown that the cytotoxic effects of 14-Bromo Daunorubicin Hydrobromide Salt can be observed within hours of treatment, with significant cell death occurring within 24 to 48 hours. Long-term exposure can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 14-Bromo Daunorubicin Hydrobromide Salt in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. At higher doses, it can cause significant adverse effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity. These toxic effects are primarily due to the generation of ROS and the disruption of normal cellular processes . Therefore, careful dosage optimization is crucial to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

14-Bromo Daunorubicin Hydrobromide Salt is metabolized primarily in the liver, where it undergoes reduction and hydrolysis to form active and inactive metabolites. The primary enzymes involved in its metabolism include cytochrome P450 reductase and aldo-keto reductases. These enzymes facilitate the reduction of the anthracycline ring and the cleavage of glycosidic bonds, respectively. The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the bile and urine . The metabolic pathways of 14-Bromo Daunorubicin Hydrobromide Salt can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and toxicity profile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 14-Bromo Daunorubicin Hydrobromide Salt involves the bromination of Daunorubicin followed by hydrobromide salt formation.", "Starting Materials": [ "Daunorubicin", "Bromine", "Hydrobromic acid", "Acetic acid", "Water" ], "Reaction": [ { "Step 1": "Daunorubicin is dissolved in acetic acid and bromine is added dropwise with stirring at room temperature." }, { "Step 2": "The reaction mixture is stirred for several hours until the bromination is complete." }, { "Step 3": "The reaction mixture is poured into ice-cold water and the resulting precipitate is collected by filtration." }, { "Step 4": "The precipitate is dissolved in hydrobromic acid and the solution is evaporated to dryness." }, { "Step 5": "The resulting solid is washed with water and dried to obtain 14-Bromo Daunorubicin Hydrobromide Salt (>75per cent by HPLC)." } ] }

CAS RN

60873-68-9

Molecular Formula

C₂₇H₂₉Br₂NO₁₀

Molecular Weight

687.33

synonyms

(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrobromide;  14-Bromodaunomycin Hydrobromide Salt

Origin of Product

United States

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